3-Hydroxy-2-phenylpropyl carbamate
Overview
Description
3-Hydroxy-2-phenylpropyl carbamate is a chemical compound with the molecular formula C10H13NO3 . It is an impurity in the synthesis of Felbamate, an antiepileptic .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-phenylpropyl carbamate consists of a carbamate group attached to a 3-hydroxy-2-phenylpropyl moiety . The compound has a molecular weight of 195.21 g/mol . The IUPAC name for this compound is (3-hydroxy-2-phenylpropyl) carbamate .Physical And Chemical Properties Analysis
3-Hydroxy-2-phenylpropyl carbamate has a molecular weight of 195.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 415.1±38.0 °C at 760 mmHg, and a flash point of 204.8±26.8 °C .Scientific Research Applications
Metabolic Studies and Drug Metabolism
Research has utilized 3-Hydroxy-2-phenylpropyl carbamate to understand its metabolism, identifying metabolites such as 3-phenylpropanol, 3-hydroxy-3-phenylpropanol, benzoic acid, and hippuric acid as key metabolic products in rats and humans. The use of stable isotope labeling has been instrumental in these investigations, providing insights into the metabolic pathways and the excretion of metabolites in urine and feces (Horie & Baba, 1979).
Environmental and Agricultural Applications
3-Hydroxy-2-phenylpropyl carbamate derivatives have been examined for their potential in environmental and agricultural contexts. One study explored the use of phenylcarbamate derivatives for the gas chromatography-mass spectrometry (GC-MS) characterization of 3-hydroxyalkanoic acids in the lipopolysaccharides of Rhizobium, highlighting the utility of these derivatives in analytical chemistry for biological and environmental analysis (Hollingsworth & Dazzo, 1988).
Biodegradation and Soil Bacterium Studies
Studies have also focused on the biodegradation of phenylcarbamate herbicides, revealing that enzymes from certain soil bacteria can hydrolyze these compounds, demonstrating the potential for natural degradation pathways in environmental management. This research underscores the ecological relevance of understanding how substances like 3-Hydroxy-2-phenylpropyl carbamate and its derivatives interact with microbial enzymes in soil environments (Kearney & Kaufman, 1965).
Development of Analytical Methods
The development of analytical methods leveraging 3-Hydroxy-2-phenylpropyl carbamate derivatives for the detection and quantification of various substances is another significant area of research. For instance, the creation of novel assays for the detection of phenyl carbamates in grain samples has been reported, showcasing the application of such derivatives in food safety and quality control. This demonstrates the versatility of 3-Hydroxy-2-phenylpropyl carbamate derivatives in the development of analytical tools for diverse applications (Della Pelle et al., 2018).
Future Directions
While specific future directions for 3-Hydroxy-2-phenylpropyl carbamate are not mentioned in the search results, carbamates in general are receiving attention due to their application in drug design and discovery . For instance, hydroxy carbamates have been synthesized from the reaction of CO2, epoxides, and amines catalyzed by a Au/Fe2O3 catalyst .
properties
IUPAC Name |
(3-hydroxy-2-phenylpropyl) carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-10(13)14-7-9(6-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVQIZWJBLGVRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948337 | |
Record name | 3-Hydroxy-2-phenylpropyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-phenylpropyl carbamate | |
CAS RN |
25451-53-0 | |
Record name | 2-Phenyl-1,3-propanediol monocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25451-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SCH 54388 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025451530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2-phenylpropyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXY-2-PHENYLPROPYL CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I38CB53794 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.